REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].Cl.[NH2:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH:20]([F:22])[F:21])=[C:14]([CH:19]=1)[C:15]([O:17]C)=[O:16].C(N(CC)CC)C.[OH-].[Na+]>C(Cl)Cl>[F:21][CH:20]([F:22])[C:13]1[CH:12]=[CH:11][C:10]([CH2:9][NH:8][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])=[CH:19][C:14]=1[C:15]([OH:17])=[O:16] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.571 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC=1C=CC(=C(C(=O)OC)C1)C(F)F
|
Name
|
|
Quantity
|
1.51 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir the mixture for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
wash with water
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting crude material in 1,4-dioxane (10 mL)
|
Type
|
STIRRING
|
Details
|
Stir the resulting suspension at 40° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture under reduced pressure
|
Type
|
ADDITION
|
Details
|
treat the resulting residue with 1 N aqueous hydrochloric acid until the pH
|
Type
|
EXTRACTION
|
Details
|
Extract the resulting suspension with EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with a saturated sodium chloride aqueous solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
and concentrate the filtrate under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(=O)O)C=C(C=C1)CNC(C(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |